molecular formula C23H15Cl3N2OS B2504379 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide CAS No. 339277-92-8

2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2504379
CAS No.: 339277-92-8
M. Wt: 473.8
InChI Key: ORJVTOAQJBLCKI-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C23H15Cl3N2OS and its molecular weight is 473.8. The purity is usually 95%.
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Scientific Research Applications

Thiophene Analogues and Carcinogenicity Evaluation

Research by Ashby et al. (1978) explored the synthesis and evaluation of thiophene analogues of known carcinogens, focusing on their potential carcinogenicity in vitro. This study indicates the interest in understanding the biological activity and safety of structurally related compounds, which could be relevant for evaluating the safety of the specified acetamide compound (Ashby, Styles, Anderson, & Paton, 1978).

Environmental Impact of Chlorophenols

Krijgsheld and Gen (1986) reviewed the environmental impact of chlorophenols, a class of compounds related to part of the specified chemical structure. This review highlights the moderate to high persistence and toxicity of chlorophenols in the environment, providing context for the environmental implications of related compounds (Krijgsheld & Gen, 1986).

Advanced Oxidation Process for Degradation

Qutob et al. (2022) discussed the degradation of acetaminophen, a different but relevant pharmaceutical compound, by advanced oxidation processes (AOPs), including the generation of by-products and their toxicity. Such studies could inform the degradation pathways and environmental fate of the specified acetamide compound (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Municipal Solid Waste Incineration and Chlorophenols

Peng et al. (2016) reviewed the presence and implications of chlorophenols in municipal solid waste incineration, noting their role as precursors to dioxins. This research could be relevant to understanding the environmental risks associated with the incineration of waste containing similar compounds (Peng, Chen, Lu, Huang, Zhang, Buekens, Li, & Yan, 2016).

Synthesis and Structural Properties

Issac and Tierney (1996) focused on the synthesis and structural properties of novel substituted thiazolidin-4-ones, a study that contributes to the understanding of synthetic pathways and structural analysis of thiazole derivatives, potentially relevant for the synthesis and characterization of the target compound (Issac & Tierney, 1996).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential uses. For example, if it exhibits biological activity, it could be studied as a potential therapeutic agent .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl3N2OS/c24-16-8-6-15(7-9-16)23-28-22(14-4-2-1-3-5-14)20(30-23)13-21(29)27-17-10-11-18(25)19(26)12-17/h1-12H,13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJVTOAQJBLCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.